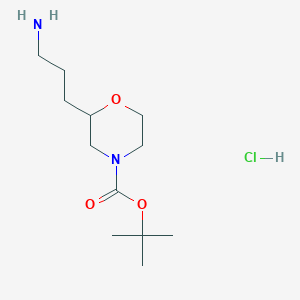

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

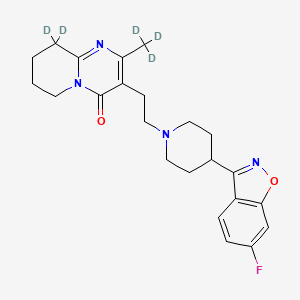

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2408958-75-6 . It has a molecular weight of 280.79 . The IUPAC name for this compound is tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride . The InChI Code for this compound is 1S/C12H24N2O3.ClH/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13;/h10H,4-9,13H2,1-3H3;1H .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H24N2O3.ClH/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13;/h10H,4-9,13H2,1-3H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride is a compound that can be involved in various chemical syntheses and applications. For example, it can be used in the synthesis of cis-3,5-disubstituted morpholine derivatives through a diastereoselective transformation involving electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe et al., 2006). Another study outlines the α-amidoalkylation of ambident nucleophiles using tert-butyl esters and N,N-disubstituted amides of carboxylic acids, highlighting the compound's versatility in organic synthesis (Dobrev et al., 1992).

Application in Medicinal Chemistry

The compound also has applications in medicinal chemistry. For instance, it has been involved in the synthesis of novel renin inhibitors for potential therapeutic use (Tokuhara et al., 2018). Another study discusses its use in the development of an affordable and effective antimalarial candidate, N-tert-butyl isoquine (GSK369796), demonstrating its potential in drug discovery (O’Neill et al., 2009).

Chemical Reagent Development

Moreover, it serves as a building block for developing novel chemical reagents, such as in the synthesis of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, a tert-butoxycarbonylation agent for amine hydrochlorides and phenols (Ouchi et al., 2002). This highlights the compound's role in facilitating diverse chemical transformations and its contribution to expanding the toolkit available for chemical synthesis and modification.

Safety and Hazards

The safety information for Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13;/h10H,4-9,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOXELVJNDSLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

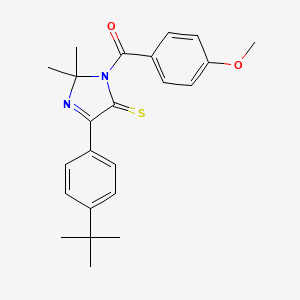

![N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2424516.png)

![Methyl 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride](/img/structure/B2424518.png)

![2-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2424523.png)

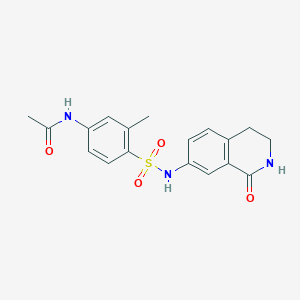

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2424528.png)

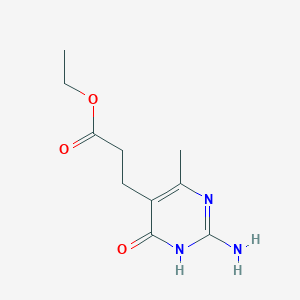

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)